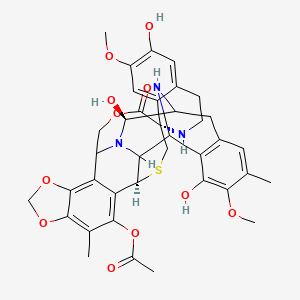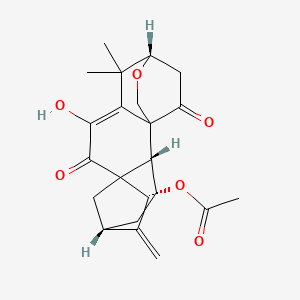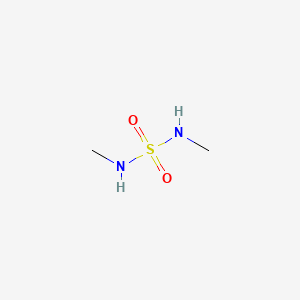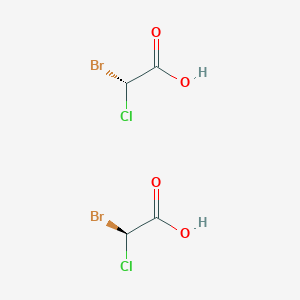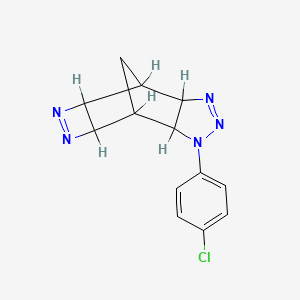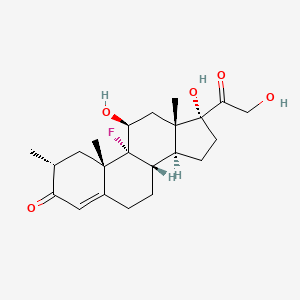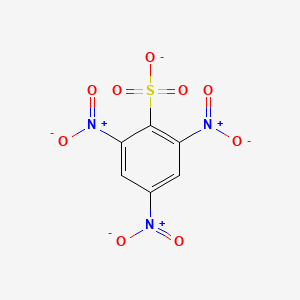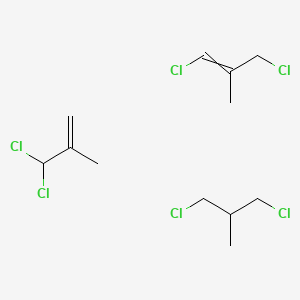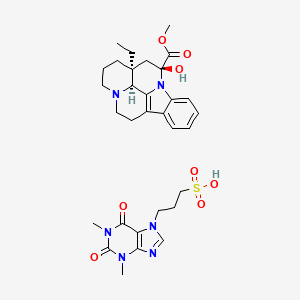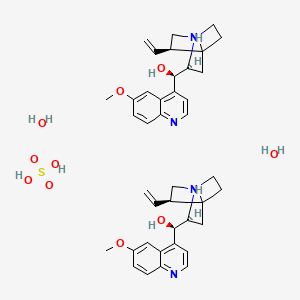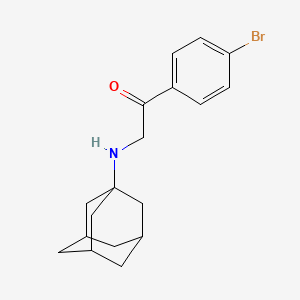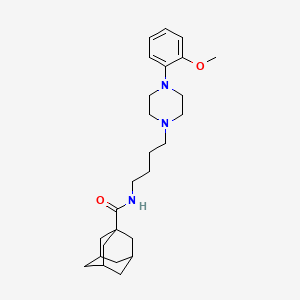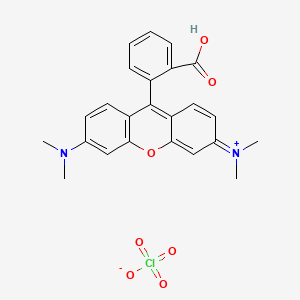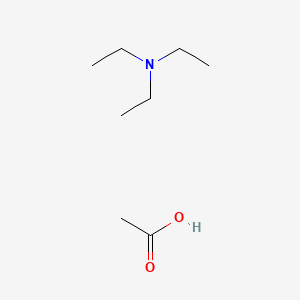
Triethylammonium acetate
Übersicht
Beschreibung
Triethylammonium Acetate (TEAA) is a compound that has garnered significant interest in scientific research. It is a protic ionic liquid known for its role in various chemical processes and reactions.
Synthesis Analysis
TEAA is synthesized by mixing equimolar amounts of acetic acid and triethylamine. This synthesis process creates a solution that exhibits both chemical and phase equilibrium, as demonstrated in an infrared spectroscopic study by Lv et al. (2012) (Lv et al., 2012). Additionally, Goto et al. (2005) described a practical synthesis method for a variant of TEAA, which is used as a side chain in cefmatilen, a cephalosporin antibiotic (Goto et al., 2005).
Molecular Structure Analysis
The molecular dynamics and structural features of TEAA have been explored in depth. Bodo (2020) conducted a study using semi-empirical molecular dynamics, revealing insights into the structural interpretation of TEAA (Bodo, 2020).
Chemical Reactions and Properties
TEAA is notable for its role in promoting chemoselective aza- and thia-Michael reactions, as detailed by Verma et al. (2008). This ionic liquid acts as a catalyst in these reactions, offering a green and efficient approach (Verma et al., 2008).
Physical Properties Analysis
The physical properties of TEAA are unique due to its status as a protic ionic liquid. Lv et al. (2012) provided insights into its phase behavior through infrared spectroscopy, highlighting the presence of multiple layers in the synthesized solution (Lv et al., 2012).
Wissenschaftliche Forschungsanwendungen
Infrared Spectroscopy and Chemical Equilibrium
- Application : TEAA has been used in studies involving infrared spectroscopy to understand chemical and phase equilibrium. For example, it has been studied using Attenuated Total Reflection Fourier Transform Infrared spectroscopy, pH, and conductivity titration measurements, revealing insights into the molecular species and phase separation within the solution (Lv et al., 2012).
Electrospray Mass Spectrometry in Protein Analysis
- Application : In the field of proteomics, TEAA has been effective in stabilizing gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry. This application is particularly valuable for studying proteins and protein complexes under non-denaturing conditions (Lemaire et al., 2001).
Molecular Dynamics Studies
- Application : TEAA has been explored through molecular dynamics, particularly using semi-empirical methods like density functional tight binding (DFTB) to understand its structural features and dynamics (Bodo, 2020).
Catalysis in Organic Synthesis
- Application : TEAA has been employed as a catalyst in organic synthesis. For instance, it has been used in the synthesis of pyrazole derivatives, demonstrating its dual role as a reaction medium and catalyst, offering a greener approach to organic synthesis (Balaskar et al., 2010).
Ionic Liquids and Green Chemistry
- Application : TEAA is utilized in the development of ionic liquids, contributing to greener and more sustainable chemical processes. Its role in facilitating chemoselective reactions highlights its potential as a recyclable and environmentally friendly catalyst (Verma et al., 2008).
Analytical Chemistry and Separation Techniques
- Application : In analytical chemistry, TEAA has been used in methods such as ion-pair solid-phase extraction and high-performance liquid chromatography for the analysis of nucleotide sugars from cell lysates, demonstrating its utility in biochemical analysis (Räbinä et al., 2001).
Thermophysical Property Studies
- Application : Research has been conducted on the effect of anion variation on the thermophysical properties of TEAA, providing insights into its interactions with solvents like dimethylsulfoxide (DMSO), crucial for understanding its behavior in various solvents (Govinda et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Nucleic acid-based medicines have emerged as promising alternatives to more traditional vaccines and therapeutics. The rapid biodegradability of mRNA makes it an appealing modality from a safety and pharmacokinetic perspective . Triethylammonium acetate, as a component of these systems, will likely continue to be a subject of research in this context .
Eigenschaften
IUPAC Name |
acetic acid;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBGNFCMKJOFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121-44-8 (Parent) | |
| Record name | Triethylammonium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5063736 | |
| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
10% Aqueous solution: Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triethylammonium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18211 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triethylammonium acetate | |
CAS RN |
5204-74-0 | |
| Record name | Triethylammonium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylammonium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


